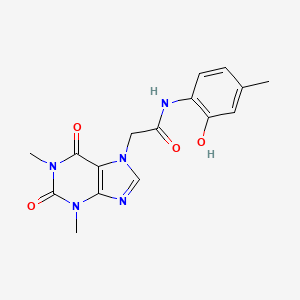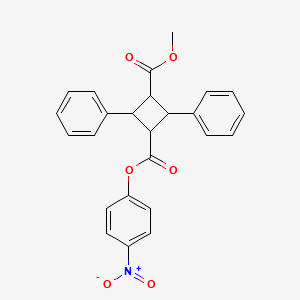
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-ethylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-ethylurea), commonly known as DIMEB, is a chemical compound that has gained significant attention in scientific research. DIMEB is a urea derivative that has shown potential in various fields, including agriculture, medicine, and material science.
Mécanisme D'action
The mechanism of action of DIMEB is not fully understood. However, it is believed that DIMEB acts as a urea derivative, which can form hydrogen bonds with other molecules. This property allows DIMEB to interact with various biological molecules, including proteins and nucleic acids.
Biochemical and Physiological Effects:
DIMEB has been shown to have various biochemical and physiological effects. In agriculture, DIMEB has been shown to improve plant growth and yield by increasing the activity of enzymes involved in photosynthesis. In medicine, DIMEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DIMEB has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DIMEB in lab experiments is its low toxicity, making it safe to handle. Additionally, DIMEB is relatively easy to synthesize, making it readily available for research. However, one limitation of using DIMEB is its limited solubility in water, which can make it challenging to use in aqueous-based experiments.
Orientations Futures
There are several future directions for DIMEB research. In agriculture, DIMEB could be further studied to determine its potential as a plant growth regulator for various crops. In medicine, DIMEB could be studied further to determine its potential as an anti-cancer agent for various types of cancer. Additionally, DIMEB could be studied further in material science to determine its potential as a cross-linking agent for various polymers.
Conclusion:
In conclusion, DIMEB is a urea derivative that has shown potential in various scientific research applications. Its low toxicity, easy synthesis, and potential in agriculture, medicine, and material science make it a promising compound for future research. Further studies are needed to fully understand the mechanism of action and potential of DIMEB in various fields.
Méthodes De Synthèse
The synthesis of DIMEB involves the reaction of ethyl carbamate with 1,3-dimethyl-2-imidazolidinone. This reaction results in the formation of DIMEB as a white crystalline solid. The purity and yield of DIMEB can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
DIMEB has shown potential in various scientific research applications. In agriculture, DIMEB has been used as a plant growth regulator, improving the growth and yield of crops. In medicine, DIMEB has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, DIMEB has been studied for its potential in material science, as it can be used as a cross-linking agent for polymers.
Propriétés
IUPAC Name |
1-ethyl-3-[5-(ethylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O3/c1-5-12-9(18)14-7-8(15-10(19)13-6-2)17(4)11(20)16(7)3/h7-8H,5-6H2,1-4H3,(H2,12,14,18)(H2,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCSIGPZWQESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-ethylurea) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)
![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)
![propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5202930.png)
![N-(5-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5202942.png)



![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)
![N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5202995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)